molecular formula C6H13N B2787864 (1-Cyclopropylethyl)methylamine CAS No. 926200-63-7

(1-Cyclopropylethyl)methylamine

Cat. No.: B2787864
CAS No.: 926200-63-7
M. Wt: 99.177
InChI Key: CBWBPZZRBSZHEE-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)methylamine: is an organic compound with the molecular formula C6H13N and a molecular weight of 99.18 g/mol . It is a secondary amine featuring a cyclopropyl group attached to the ethyl chain, which is further substituted with a methylamine group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)methylamine typically involves the alkylation of cyclopropylmethylamine with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(1-Cyclopropylethyl)methylamine: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form cyclopropylmethylamine oxide.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.

Major Products Formed:

  • Oxidation: Cyclopropylmethylamine oxide

  • Reduction: Various amine derivatives

  • Substitution: Alkylated amines

Scientific Research Applications

(1-Cyclopropylethyl)methylamine: has several applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme mechanisms and as a probe in biological assays.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1-Cyclopropylethyl)methylamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Cyclopropylmethylamine

  • Cyclopropylamine

  • Cyclopropylbutylamine

Uniqueness: (1-Cyclopropylethyl)methylamine is unique due to its specific combination of cyclopropyl and methylamine groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclopropyl-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5(7-2)6-3-4-6/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWBPZZRBSZHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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